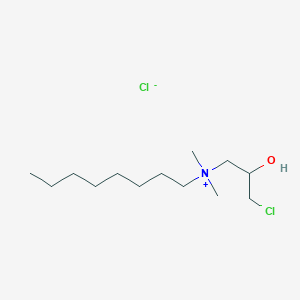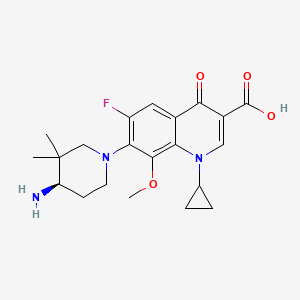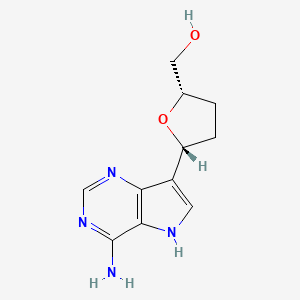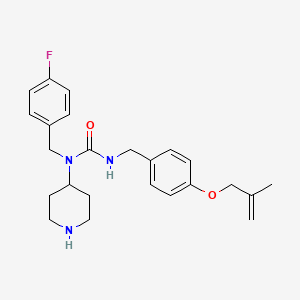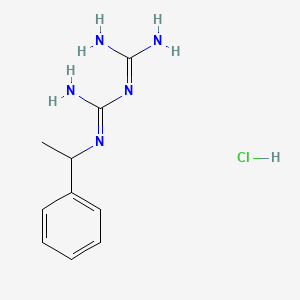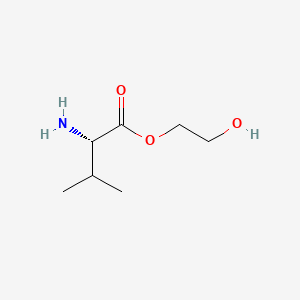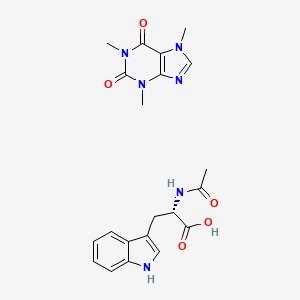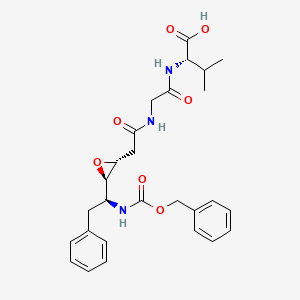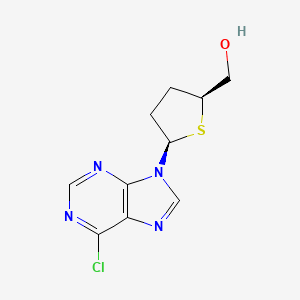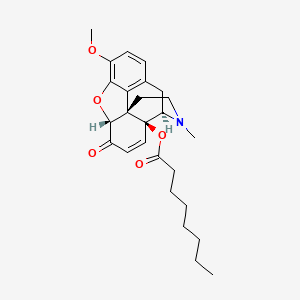
Codeinone, 14-hydroxy-, octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Codeinone, 14-hydroxy-, octanoate: is a derivative of codeine, an opioid alkaloid found in the opium poppy. This compound is of significant interest in medicinal chemistry due to its potential applications in pain management and other therapeutic areas. The addition of the octanoate ester group enhances its pharmacokinetic properties, potentially improving its efficacy and duration of action.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Codeinone, 14-hydroxy-, octanoate typically involves the following steps:
Oxidation of Codeine: Codeine is first oxidized to form Codeinone.
Hydroxylation: The Codeinone is then hydroxylated to produce 14-hydroxycodeinone.
Esterification: Finally, the 14-hydroxycodeinone is esterified with octanoic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .
化学反応の分析
Types of Reactions:
Oxidation: Codeinone, 14-hydroxy-, octanoate can undergo further oxidation to form various oxidized derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Codeinone, 14-hydroxy-, octanoate is used as a precursor in the synthesis of various opioid derivatives. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential therapeutic applications .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of opioid derivatives. It serves as a model compound to investigate the effects of structural modifications on biological activity .
Medicine: In medicine, this compound is investigated for its potential as an analgesic and antitussive agent. Its enhanced pharmacokinetic properties may offer advantages over traditional opioids in terms of efficacy and duration of action .
Industry: In the pharmaceutical industry, this compound is used in the development of new opioid medications. Its unique properties make it a valuable intermediate in the synthesis of various therapeutic agents .
作用機序
The mechanism of action of Codeinone, 14-hydroxy-, octanoate involves its interaction with opioid receptors in the central nervous system. It primarily acts as an agonist at the mu-opioid receptors, leading to analgesic and antitussive effects. The compound binds to these receptors, inhibiting the transmission of pain signals and suppressing cough reflexes .
類似化合物との比較
Codeine: A naturally occurring opioid with analgesic and antitussive properties.
Oxycodone: A semi-synthetic opioid derived from thebaine, known for its potent analgesic effects.
Hydrocodone: Another semi-synthetic opioid used for pain relief and cough suppression.
Uniqueness: Codeinone, 14-hydroxy-, octanoate is unique due to the presence of the octanoate ester group, which enhances its pharmacokinetic properties. This modification can lead to improved efficacy and longer duration of action compared to its parent compound, codeine .
特性
CAS番号 |
1107-74-0 |
|---|---|
分子式 |
C26H33NO5 |
分子量 |
439.5 g/mol |
IUPAC名 |
[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] octanoate |
InChI |
InChI=1S/C26H33NO5/c1-4-5-6-7-8-9-21(29)32-26-13-12-18(28)24-25(26)14-15-27(2)20(26)16-17-10-11-19(30-3)23(31-24)22(17)25/h10-13,20,24H,4-9,14-16H2,1-3H3/t20-,24+,25+,26-/m1/s1 |
InChIキー |
YUMFFRMMGYDHCY-IFKAHUTRSA-N |
異性体SMILES |
CCCCCCCC(=O)O[C@@]12C=CC(=O)[C@H]3[C@@]14CCN([C@@H]2CC5=C4C(=C(C=C5)OC)O3)C |
正規SMILES |
CCCCCCCC(=O)OC12C=CC(=O)C3C14CCN(C2CC5=C4C(=C(C=C5)OC)O3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



